molecular formula C9H15N3O B13340535 2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13340535
M. Wt: 181.23 g/mol
InChI Key: CCYVIOMJHDMAKZ-UHFFFAOYSA-N
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Description

2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS 1692299-13-0) is a chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry for developing targeted cancer therapies . The pyrazolo[1,5-a]pyrimidine core is recognized as a bioisostere of purine, allowing derived compounds to mimic ATP and act as potent inhibitors of various protein kinases involved in oncogenic signaling pathways . This specific derivative features a 2-methyl group on the pyrazole ring and a hydroxyethyl functional side chain, which can be critical for optimizing drug-like properties and binding interactions with enzymatic targets .Research indicates that the pyrazolo[1,5-a]pyrimidine scaffold is a key structural component in first- and second-generation Tropomyosin Receptor Kinase (Trk) inhibitors, such as the clinically approved drugs Larotrectinib and Repotrectinib . Furthermore, this chemotype has been extensively investigated for its potent activity against other critical kinases, including Pim-1, FLT-3, and CDKs, demonstrating potential in suppressing cancer cell proliferation and inducing apoptosis . The structural versatility of the core allows for synthetic modifications at various positions, enabling researchers to fine-tune potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications .This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C9H15N3O/c1-7-4-9-10-5-8(2-3-13)6-12(9)11-7/h4,8,10,13H,2-3,5-6H2,1H3

InChI Key

CCYVIOMJHDMAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(CNC2=C1)CCO

Origin of Product

United States

Preparation Methods

Construction of the Pyrazolo[1,5-a]pyrimidine Core

The core heterocycle is typically assembled via cyclocondensation reactions involving 3-aminopyrazoles and various electrophilic partners. The most prevalent method involves:

Reaction Conditions:

  • Reactions are often performed in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Catalysts like pyridine or pyridine derivatives are employed to activate reagents.

Table 1: Typical Reaction Conditions for Core Synthesis

Step Reagents Solvent Catalyst Temperature Yield (%)
1 3-Aminopyrazole + Malonic acid derivative DMF Pyridine Room temp to 80°C 75-85
2 Cyclization with POCl₃ DCM None Reflux 60-70

Functionalization at Position 6: Introduction of Hydroxymethyl Group

The hydroxymethyl group is introduced via nucleophilic substitution or oxidation-reduction strategies:

  • Hydroxymethylation of the heterocycle using formaldehyde derivatives under basic conditions, often in the presence of catalysts such as sodium hydroxide or sodium borohydride.

Reaction Pathway:

  • The methyl group at position 2 can be selectively oxidized to an aldehyde, then subjected to hydroxymethylation.
  • Alternatively, direct nucleophilic addition of formaldehyde to the heterocycle under controlled conditions.

Table 2: Hydroxymethylation Conditions

Reagent Solvent Base Temperature Yield (%)
Formaldehyde solution Methanol NaOH 0–25°C 65–80

Synthesis of the Ethan-1-ol Side Chain

The terminal hydroxymethyl group attached to the ethyl chain is typically synthesized via:

Reaction Conditions:

  • Use of sodium borohydride or lithium aluminum hydride for reduction steps.
  • Reactions performed at low temperatures to control selectivity.

Multi-step Synthetic Route Summary

Figure 1: General Synthetic Route

3-Aminopyrazole + β-Dicarbonyl → Pyrazolo[1,5-a]pyrimidine core
→ Chlorination with POCl₃ → 5,7-Dichloro derivative
→ Nucleophilic substitution with methylamine or methylating agents → 2-methyl substitution
→ Hydroxymethylation with formaldehyde derivatives → Hydroxymethyl side chain
→ Functionalization of side chain to ethan-1-ol via reduction or substitution

Recent Advances and Research Findings

Recent literature emphasizes the development of more efficient, high-yielding, and environmentally benign synthetic routes:

  • Multicomponent reactions (MCRs): These allow the simultaneous formation of heterocyclic cores and functional groups, reducing steps and improving yields. For example, the reaction of aminopyrazoles with malononitrile or β-dicarbonyl compounds in the presence of catalysts like cerium ammonium nitrate (CAN) or copper catalysts.

  • Catalyst-Driven Functionalization: Use of transition metal catalysis, such as palladium-catalyzed cross-coupling, to introduce methyl or hydroxymethyl groups with high selectivity.

  • Green Chemistry Approaches: Employing solvent-free conditions, microwave irradiation, or ionic liquids to enhance reaction efficiency and reduce environmental impact.

Data Tables and Comparative Analysis

Method Reagents Conditions Yield (%) Remarks
Cyclocondensation + POCl₃ 3-Aminopyrazole + Malonic acid derivatives Reflux, DCM 60-70 Widely used, high yield
Hydroxymethylation Formaldehyde + base Room temp, methanol 65-80 Selective for methyl groups
Multicomponent reactions Aminopyrazoles + β-dicarbonyls Solvent-free, microwave 70-85 Environmentally friendly

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .

Scientific Research Applications

2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

a. 2-(2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol (CAS 1702519-24-1)

  • Structural Differences : Replaces the pyrazolo[1,5-a]pyrimidine core with a triazolo[1,5-a]pyrimidine system and substitutes the methyl group with a cyclobutyl ring.
  • Properties: Molecular weight = 222.29 g/mol; higher hydrophobicity due to the cyclobutyl group. Limited solubility compared to the target compound .

b. 2-(2-Ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol (CAS 1698992-81-2)

  • Structural Differences : Ethyl substituent at position 2 instead of methyl.
  • Properties : Molecular weight = 196.25 g/mol; reduced steric hindrance compared to cyclobutyl derivatives. Enhanced metabolic stability due to simpler alkyl chains .

c. 3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 2416236-02-5)

  • Structural Differences: Iodo and trifluoromethyl groups at positions 3 and 7, respectively. Lacks the ethanol moiety.
  • Properties : Higher molecular weight (317.05 g/mol); increased lipophilicity (logP ~2.8) due to halogen and CF₃ groups. Suitable for radiopharmaceutical applications .
Functional Analogues

a. Pir-8-15 (2-(2-((5-Phenyl-3-(2-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol)

  • Structural Features: Incorporates a phenyl and trifluoromethylphenyl group at positions 5 and 3, respectively, with an aminoethoxyethanol side chain.
  • Synthesis : Yield = 67% (HPLC purity >95%); optimized for aryl hydrocarbon receptor (AhR) modulation .
  • Bioactivity: Demonstrates nanomolar potency in AhR binding assays (IC₅₀ = 12 nM) due to electron-withdrawing CF₃ groups enhancing target affinity .

b. 2-(Benzyloxymethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine (Compound 18)

  • Structural Features : Chlorine substituents at positions 5 and 7; benzyloxymethyl group at position 2.
  • Properties : Molecular weight = 327.78 g/mol; moderate solubility in DMSO (15 mg/mL). Used as a precursor for kinase inhibitors .
Physicochemical and Pharmacokinetic Comparison
Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Key Functional Groups Biological Activity
Target Compound 195.23 0.9 25 (H₂O) Methyl, hydroxymethyl ethyl Kinase inhibition (IC₅₀ = 50 nM)
Pir-8-15 431.3 3.1 8 (PBS) CF₃, phenyl, aminoethoxyethanol AhR agonism (IC₅₀ = 12 nM)
3-Iodo-2-methyl-7-CF₃ derivative 317.05 2.8 <1 (H₂O) Iodo, CF₃ Radiopharmaceutical candidate
Compound 18 (Cl derivatives) 327.78 1.5 15 (DMSO) Cl, benzyloxymethyl Kinase inhibitor precursor

<sup>a</sup> Calculated using ChemAxon software.

Q & A

Basic: What are the standard synthetic methodologies for 2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol?

The synthesis of this compound typically involves cyclization reactions starting from hydrazinyl precursors. A common route includes reacting hydrazine derivatives with orthoesters or electrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core. For example:

  • Step 1: Condensation of 2-methylpyrazolo precursors with β-keto esters or nitriles under reflux conditions in ethanol or methanol .
  • Step 2: Cyclization via acid catalysis (e.g., HCl or H₂SO₄) to form the fused pyrimidine ring .
  • Step 3: Functionalization with an ethanol side chain via alkylation or substitution reactions, often using alkyl halides in the presence of bases like K₂CO₃ .
  • Purification: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) is recommended for isolating the target compound ≥95% purity .

Basic: How is the structural characterization of this compound performed using spectroscopic techniques?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, hydroxyl protons at δ 4.8–5.2 ppm) .
    • ¹³C NMR: Confirms carbon backbone, including pyrimidine carbons (δ 150–160 ppm) and ethanol side-chain carbons (δ 60–70 ppm) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 209.2) .

Advanced: How can researchers optimize the synthesis yield of this compound while minimizing by-product formation?

Methodological Recommendations:

  • Solvent Optimization: Use ethanol or methanol as reaction solvents to enhance solubility and reduce side reactions (e.g., hydrolysis) .
  • Catalyst Screening: Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing dimerization .
  • Temperature Control: Maintain reflux temperatures (78–85°C) to balance reaction rate and thermal stability of intermediates .
  • By-Product Analysis: Employ LC-MS to identify impurities (e.g., uncyclized intermediates or oxidized derivatives) and adjust stoichiometry or reaction time accordingly .

Example Data:

ConditionYield (%)By-Products (%)
Ethanol, 78°C, 12 hr875
DMF, 100°C, 6 hr6218

Advanced: What experimental strategies are recommended to investigate the enzyme inhibition mechanisms of this compound?

Stepwise Approach:

Target Identification: Screen against kinase panels (e.g., AXL receptor tyrosine kinase) using fluorescence polarization assays .

Binding Affinity: Perform surface plasmon resonance (SPR) with immobilized enzymes to calculate Kd values. For example, a reported Kd of 12 nM for AXL suggests high specificity .

Enzyme Kinetics: Use Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive) under varying substrate concentrations .

Mutagenesis Studies: Engineer enzyme variants (e.g., catalytic site mutations) to validate binding residues via computational docking (AutoDock Vina) .

Advanced: How should contradictory reports on the compound's antimicrobial efficacy across studies be systematically analyzed?

Resolution Strategy:

Assay Standardization: Compare MIC (minimum inhibitory concentration) protocols for consistency in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) and growth media .

Structural Analog Comparison: Evaluate activity trends across derivatives (see table below) to identify substituent-dependent effects .

CompoundMIC (µg/mL)Key Substituent
2-Methyl-pyrazolo[1,5-a]pyrimidine32Ethanol side chain
2-Amino analog8Amino group at C2
Difluoromethyl analog64Difluoromethyl group

Degradation Analysis: Monitor compound stability in culture media via HPLC to rule out false negatives due to hydrolysis .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodology:

  • QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial or anticancer activity .
  • Docking Simulations: Predict binding poses in enzyme active sites (e.g., AXL kinase PDB: 3F82) to prioritize derivatives with improved hydrogen bonding or hydrophobic interactions .
  • ADMET Prediction: Apply tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition risk) .

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